![molecular formula C23H19N3O5 B3733057 N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-3-nitrobenzamide](/img/structure/B3733057.png)
N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-3-nitrobenzamide
Overview
Description
N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-3-nitrobenzamide, commonly known as ANMV, is a chemical compound that belongs to the class of nitrobenzamides. ANMV is a potent inhibitor of tubulin polymerization, which is a critical process for cell division. This compound has gained significant attention in scientific research due to its potential applications in cancer therapy.
Mechanism of Action
ANMV exerts its anticancer effects by inhibiting tubulin polymerization, which is a critical process for cell division. By inhibiting tubulin polymerization, ANMV prevents the formation of microtubules, which are essential for the formation of the mitotic spindle during cell division. This results in cell cycle arrest and ultimately leads to cell death.
Biochemical and Physiological Effects:
ANMV has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit angiogenesis, and modulate the expression of various genes involved in cancer progression. ANMV has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of ANMV is its potent anticancer activity. It has been shown to have activity against a wide range of cancer cell lines and has synergistic effects when used in combination with other chemotherapeutic agents. However, ANMV also has some limitations. It is relatively insoluble in water, which can make it difficult to administer in vivo. Additionally, ANMV has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on ANMV. One area of interest is the development of more water-soluble analogs of ANMV that can be more easily administered in vivo. Another area of interest is the investigation of ANMV's potential as a treatment for inflammatory diseases. Additionally, further studies are needed to determine the safety and efficacy of ANMV in humans, which will require clinical trials.
Scientific Research Applications
ANMV has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. ANMV has also been shown to have synergistic effects when used in combination with other chemotherapeutic agents, making it a promising candidate for combination therapy.
properties
IUPAC Name |
N-[(E)-3-anilino-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5/c1-31-20-12-10-16(11-13-20)14-21(23(28)24-18-7-3-2-4-8-18)25-22(27)17-6-5-9-19(15-17)26(29)30/h2-15H,1H3,(H,24,28)(H,25,27)/b21-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUHRLIWNYYIAP-KGENOOAVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)NC2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=CC=C2)/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-3-nitrobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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